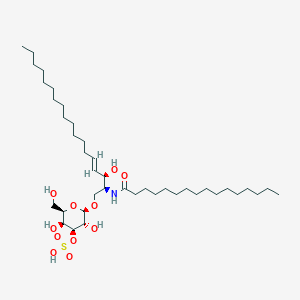

C16 Sulfatide

描述

Classification and General Significance of Sulfatides (B1148509) as Glycosphingolipids

Sulfatides are a class of acidic glycosphingolipids characterized by a sulfate (B86663) group attached to a galactose residue of a ceramide. wikipedia.orgwikipedia.orglipotype.com This fundamental structure consists of a hydrophobic ceramide portion, which includes a sphingosine (B13886) base and a fatty acid, and a hydrophilic carbohydrate component. wikipedia.orglipotype.com

In scientific literature, sulfatides are commonly referred to as 3-O-sulfogalactosylceramide or SM4. wikipedia.orgfrontiersin.orgucl.ac.uknih.gov This nomenclature specifies that the sulfate group is attached to the third carbon of the galactose sugar. ucl.ac.ukacademie-sciences.fr The synthesis of sulfatide begins in the endoplasmic reticulum with the formation of galactosylceramide (GalCer) from ceramide, which is then transported to the Golgi apparatus for sulfation. frontiersin.orgacademie-sciences.fr

Sulfatides are highly enriched in the myelin sheath of both the central nervous system (CNS) and the peripheral nervous system (PNS). wikipedia.orgresearchgate.netnih.gov Myelin, the lipid-rich insulating layer surrounding neuronal axons, is composed of approximately 70-85% lipids, with sulfatides accounting for a significant portion of these lipids. nih.govresearchgate.net They play a crucial role in the structure, maintenance, and function of myelin. frontiersin.orgnih.govresearchgate.netresearchgate.net Specifically, sulfatides are essential for the proper formation of the nodes of Ranvier and the axo-glial junctions. ucl.ac.ukcapes.gov.brjneurosci.orgjneurosci.org

Beyond the nervous system, sulfatides are widely distributed in various extraneural tissues, where they perform diverse biological functions. frontiersin.orgimrpress.com High concentrations of sulfatides are found in the kidneys, where they are involved in processes like regulating urinary pH. researchgate.netimrpress.com In the pancreas, particularly in the islets of Langerhans, sulfatides interact with insulin (B600854) crystals and potassium channels, thereby regulating insulin secretion. wikipedia.orgucl.ac.uk They are also implicated in the immune system, platelet adhesion, and are found in epithelial tissues of the gastrointestinal and respiratory tracts. frontiersin.orgucl.ac.ukacademie-sciences.frimrpress.com

| Tissue/System | Key Roles and Significance | Reference |

|---|---|---|

| Central Nervous System (CNS) | Major component of the myelin sheath, crucial for myelin structure and maintenance, formation of nodes of Ranvier. | researchgate.netnih.govjneurosci.org |

| Peripheral Nervous System (PNS) | Component of the myelin sheath produced by Schwann cells, involved in axo-glial interactions. | wikipedia.orgresearchgate.net |

| Kidney | Abundant in the renal medulla, involved in the regulation of urinary pH and sodium chloride transport. | ucl.ac.ukresearchgate.netimrpress.com |

| Pancreas | Found in pancreatic beta-cells, regulates insulin secretion. | frontiersin.orgucl.ac.uk |

| Immune System | Modulates immune responses, acts as a ligand for immune cells. | ucl.ac.ukimrpress.com |

| Epithelial Tissues | Present in the gastrointestinal and respiratory tracts, potentially offering a protective role. | academie-sciences.frresearchgate.netimrpress.com |

Distribution and Enrichment in Myelin Sheath (CNS and PNS)

Isomeric Heterogeneity and Developmental/Tissue-Specific Expression

Sulfatides exhibit significant structural diversity, primarily due to variations in their ceramide moiety. imrpress.com This heterogeneity is tissue-specific and contributes to the diverse biological functions of different sulfatide isoforms. frontiersin.orgimrpress.com

A key feature of sulfatide heterogeneity is the variation in the length of the fatty acid acyl chain. ucl.ac.ukimrpress.com Common fatty acid chains found in sulfatides include palmitic acid (C16:0), stearic acid (C18:0), lignoceric acid (C24:0), and nervonic acid (C24:1). ucl.ac.ukresearchgate.netresearchgate.net The expression of these different sulfatide species is developmentally regulated and tissue-specific. ucl.ac.uk For instance, shorter-chain sulfatides like C16:0 and C18:0 are more dominant during the early stages of oligodendrocyte development and in cells like pancreatic cells, while longer-chain fatty acids (C22-C24) are upregulated during active myelination. frontiersin.orgucl.ac.uk The C16:0 isoform, in particular, has been noted for its role in the secretory granules of pancreatic β-cells. wikipedia.orgresearchgate.net

| Fatty Acid Chain | Common Name | Significance/Prevalence | Reference |

|---|---|---|---|

| C16:0 | Palmitic Acid | Dominant in early oligodendrocyte development; found in pancreatic cells and involved in insulin regulation. | wikipedia.orgfrontiersin.orgucl.ac.uk |

| C18:0 | Stearic Acid | Prevalent during early stages of myelin formation. | frontiersin.orgucl.ac.uk |

| C24:0 | Lignoceric Acid | Upregulated during active myelination; a major fatty acid in mature CNS myelin. | ucl.ac.ukresearchgate.net |

| C24:1 | Nervonic Acid | A major fatty acid in mature CNS myelin. | researchgate.net |

Further complexity is introduced by the hydroxylation and desaturation of the fatty acid chain. frontiersin.orgimrpress.com Sulfatides can contain hydroxylated fatty acids, where a hydroxyl group is added, or unsaturated fatty acids, which possess one or more double bonds. imrpress.comnih.gov These modifications affect the physicochemical properties of the sulfatide molecules, influencing membrane fluidity and their interactions with other molecules. frontiersin.orgnih.gov For example, hydroxylated sulfatides are particularly prominent in the gray matter of the human brain. ucl.ac.uknih.gov The presence of unsaturated sulfatide species has also been associated with certain pathological conditions. nih.gov

Sphingoid Base Composition (e.g., d18:1, t18:0)

The ceramide backbone of sulfatides is built upon a long-chain amino alcohol known as a sphingoid base. While many variations exist, the most common sphingoid bases found in mammalian sulfatides are sphingosine (d18:1) and, to a lesser extent, sphinganine (B43673) (d18:0) and phytosphingosine (B30862) (t18:0). oup.comnih.govcreative-proteomics.com

Sphingosine (d18:1): This is the most prevalent sphingoid base in most tissues. oup.comnih.gov For instance, analysis of lysosulfatides from rat spinal cord revealed that sphingosine (d18:1) constituted 93% of the sphingoid base composition. oup.comscispace.com

Sphinganine (d18:0): This saturated form of sphingosine is also present, though typically in smaller quantities. mdpi.com In the rat spinal cord, it accounted for the remaining 7% of the sphingoid base content in lysosulfatides. oup.comscispace.com

Phytosphingosine (t18:0): Also known as 4-hydroxysphinganine, this sphingoid base is characterized by an additional hydroxyl group. oup.commdpi.com Its presence is highly tissue-specific. It has been identified as a component of sulfatides in the colon and is notably found in the intercalated cells of the kidney. oup.comnih.govnih.gov In some renal sulfatides, phytosphingosine (t18:0) is paired with very-long-chain hydroxy fatty acids, such as C22:0h and C24:0h. nih.gov

Other, less common sphingoid bases like sphingadienine (B150533) (d18:2) and eicosasphinganine (B150520) (d20:0) have also been detected in specific tissues like the stomach and colon, respectively. oup.com The combination of these different sphingoid bases with various fatty acids contributes significantly to the molecular diversity of sulfatides. oup.com

Sphingoid Base Composition in Sulfatides of Various Rat Tissues

| Sphingoid Base | Abbreviation | Tissue Found | Relative Abundance/Note |

|---|---|---|---|

| Sphingosine | d18:1 | Spinal Cord, Lung, Colon, Stomach | Major component in all listed organs; 93% in spinal cord. oup.comscispace.com |

| Sphinganine | d18:0 | Spinal Cord | Minor component; 7% in spinal cord. oup.comscispace.com |

| Phytosphingosine | t18:0 | Colon, Kidney | Characteristic component in the colon and renal intercalated cells. oup.comnih.gov |

| Sphingadienine | d18:2 | Stomach | Detected as a small but definite peak. oup.com |

| Eicosasphinganine | d20:0 | Colon | Detected in colon samples. oup.com |

Developmental Regulation of Fatty Acid Chain Lengths (e.g., C16-C18 in Immature Brain/Pro-oligodendroblasts vs. C22-C24 in Active Myelination/Adult Brain)

The fatty acid composition of sulfatides in the central nervous system undergoes a significant and well-regulated shift during development, correlating with the maturation of oligodendrocytes and the process of myelination. ucl.ac.uknih.gov

In the early stages of brain development, sulfatides with shorter fatty acid chains are predominant. ucl.ac.ukresearchgate.net Specifically, C16 and C18 sulfatides have been identified in restricted regions of the early embryonic spinal cord where pro-oligodendroblasts, the precursors to myelinating oligodendrocytes, first appear. nih.govresearchgate.net These short-chain species, including C16, C18, and C18-OH, are recognized by the O4 antibody, a widely used marker for the oligodendrocyte lineage. nih.govresearchgate.net

As development proceeds and the active phase of myelination begins, there is a marked upregulation of sulfatides containing very-long-chain fatty acids (VLCFAs). ucl.ac.uk C22-OH sulfatide becomes more prevalent during later stages of oligodendrocyte development, and C24 sulfatides (both C24:0 and C24:1) become the dominant species in the mature myelin of the adult brain. ucl.ac.uknih.gov This change in fatty acid chain length is thought to reflect the different functional roles of specific sulfatide isoforms, with short-chain species being important for oligodendrocyte differentiation and long-chain species being crucial for the structural integrity and stability of the mature myelin sheath. ucl.ac.uknih.gov

Sulfatide Fatty Acid Composition During Brain Development

| Developmental Stage | Primary Cell Type | Dominant Sulfatide Fatty Acid Chains |

|---|---|---|

| Immature Brain / Early Embryonic | Pro-oligodendroblasts | C16, C18, C18-OH ucl.ac.uknih.govresearchgate.net |

| Active Myelination | Maturing Oligodendrocytes | Upregulation of C22-C24; C22-OH becomes predominant. ucl.ac.uknih.gov |

| Adult Brain | Mature Oligodendrocytes / Myelin Sheath | C24:1, C24:0, and their hydroxylated forms. ucl.ac.uknih.gov |

Tissue-Specific Molecular Species Profiles

The molecular composition of sulfatides exhibits significant variation not only during development but also across different tissues and even between different cell types within the same organ. ucl.ac.ukfrontiersin.org This tissue-specific expression pattern suggests that distinct sulfatide species are required for specialized functions in different biological contexts. oup.com

Nervous System: The nervous system displays a clear cellular-level difference in sulfatide profiles. The myelin sheath produced by oligodendrocytes is rich in sulfatides with very-long-chain fatty acids (VLCFAs, C22-C26), particularly C24:1 and C24:0. ucl.ac.uknih.gov In contrast, sulfatides found in other neural cells like astrocytes and neurons are dominated by shorter C16 and C18 alkyl chains. ucl.ac.uk

Pancreas: The pancreatic islets of Langerhans, specifically the beta cells, contain a high proportion of sulfatides with shorter, non-hydroxylated fatty acids, with C16:0 sulfatide being a prominent species. frontiersin.orgnih.gov

Kidney: The kidney is another organ rich in sulfatides and displays complex, region-specific profiles. ucl.ac.uknih.gov Dozens of sulfatide species have been identified in kidney tissue. frontiersin.orgnih.gov These include species containing sphingosine (d18:1) with fatty acids like C16:0, C18:0, C22:0, and C24:0, as well as species containing phytosphingosine (t18:0) with hydroxylated fatty acids (e.g., C22:0h, C24:0h). nih.gov

Gastrointestinal Tract: Analysis of rat tissues revealed unique sulfatide patterns in the stomach and colon. The stomach contains characteristic species such as d18:1-C16:0h, while major species like d18:1-C24:1 and d18:1-C24:0 are scarce or absent. oup.com The colon contains its own characteristic species, including those with a t18:0 sphingoid base. oup.com

This diversity highlights that the biological function of sulfatides is likely determined by the specific combination of their fatty acid and sphingoid base components, which are tailored to the needs of individual tissues. oup.comnih.gov

Tissue-Specific Distribution of C16 and Other Sulfatide Species

| Tissue/Cell Type | Prominent/Characteristic Sulfatide Species |

|---|---|

| Brain (Myelin Sheath) | C24:1, C24:0, and other VLCFAs (C22-C26). ucl.ac.uknih.gov |

| Brain (Astrocytes/Neurons) | Dominated by shorter chains (C16-C18). ucl.ac.uk |

| Pancreatic Islet β-cells | High proportion of short-chain, non-hydroxylated species, including C16:0. frontiersin.orgnih.gov |

| Kidney | Highly diverse; includes C16:0, C22:0h, C24:0h, and species with t18:0 base. nih.gov |

| Stomach (Rat) | d18:1-C16:0h; lacks high levels of C24:1 found elsewhere. oup.com |

| Colon (Rat) | Contains characteristic species with t18:0 sphingoid base. oup.com |

属性

IUPAC Name |

[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H77NO11S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-50-40-38(46)39(52-53(47,48)49)37(45)35(31-42)51-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-46H,3-26,28,30-32H2,1-2H3,(H,41,44)(H,47,48,49)/b29-27+/t33-,34+,35+,37-,38+,39-,40+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGVDSGIQZDLDO-PHLJAKBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H77NO11S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Biosynthesis and Metabolic Pathways of Sulfatides

De Novo Synthetic Pathways

The de novo synthesis of sulfatides (B1148509) is a two-step process that begins with the formation of a ceramide precursor in the endoplasmic reticulum. ucl.ac.uknih.gov This pathway is critical for generating new sulfatide molecules.

The initial step in sulfatide synthesis involves the enzyme UDP-galactose:ceramide galactosyltransferase (CGT), also known as UGT8. nih.govgenecards.org This enzyme catalyzes the transfer of a galactose molecule from UDP-galactose to a ceramide backbone, forming galactosylceramide (GalC). nih.govmdpi.com Specifically for C16 sulfatide, the ceramide precursor would contain a 16-carbon fatty acid chain. academie-sciences.fr The tissue distribution of sulfatide is largely dictated by the expression of the CGT gene. ucl.ac.uk This reaction takes place in the luminal leaflet of the endoplasmic reticulum. wikipedia.orgnih.gov

Following its synthesis in the endoplasmic reticulum, GalC is transported to the Golgi apparatus. nih.govwikipedia.org Here, the second key enzyme, cerebroside sulfotransferase (CST), comes into play. nih.govnih.gov CST, a homodimeric protein, facilitates the transfer of a sulfate (B86663) group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3-O position of the galactose residue on GalC. nih.govmdpi.compnas.org This sulfation step results in the formation of the mature sulfatide molecule. nih.govpnas.org The C16:0 isoform of sulfatide is notably abundant in the secretory granules of pancreatic β-cells. nih.gov

The synthesis of sulfatides is spatially organized within the cell. The first enzyme in the pathway, CGT, is an integral membrane protein located in the endoplasmic reticulum. wikipedia.orgnih.gov The subsequent and final step, catalyzed by CST, occurs in the Golgi apparatus, specifically in the late Golgi. nih.govoup.com This compartmentalization ensures a sequential and efficient production line for sulfatide synthesis, starting in the endoplasmic reticulum and concluding in the Golgi apparatus before the final product is transported to its various destinations within the cell, such as the plasma membrane. nih.govwikipedia.org

Galactosylceramide to Sulfatide via Cerebroside Sulfotransferase (CST)

Catabolism and Salvage Pathways

The breakdown of sulfatides is equally as important as their synthesis, primarily occurring within the lysosomes. This process not only prevents the harmful accumulation of these lipids but also allows for the recycling of their components.

The primary enzyme responsible for sulfatide degradation is arylsulfatase A (ASA). pnas.orgresearchgate.net Within the acidic environment of the lysosome, ASA catalyzes the hydrolysis of the sulfate group from the 3-O position of the galactose moiety of sulfatide. nih.govwikipedia.org This desulfation reaction converts sulfatide back to galactosylceramide. nih.gov A deficiency in ASA leads to the lysosomal storage disease known as metachromatic leukodystrophy, characterized by the accumulation of sulfatides. wikipedia.orgpnas.org

The enzymatic activity of ASA is critically dependent on a small, non-enzymatic protein called Saposin B (Sap B). pnas.orgnih.gov Sap B acts as an activator protein by extracting sulfatide molecules from the lysosomal membrane, making them accessible to the water-soluble ASA enzyme. nih.govpnas.orgpnas.org It forms a soluble complex with the sulfatide, effectively presenting it to ASA for degradation. nih.govpnas.org Therefore, a deficiency in Sap B can also lead to the accumulation of sulfatides and a clinical picture similar to metachromatic leukodystrophy. wikipedia.orgfrontiersin.org

Subsequent Degradation to Galactosylceramide and Ceramide (e.g., via Galactosyl Ceramidase [GALC])

The catabolism of sulfatides is a sequential process occurring primarily within the lysosomes. frontiersin.org This pathway is essential for maintaining lipid homeostasis and recycling core components. The degradation begins with the hydrolysis of the sulfate group from the sulfatide molecule. This initial step is catalyzed by the lysosomal enzyme arylsulfatase A (ARSA). researchgate.netwikipedia.orgcaymanchem.com For this reaction to proceed efficiently, the sulfatide, which is embedded in the membrane, must be made accessible to the soluble ARSA enzyme. researchgate.netwikipedia.org This is accomplished by the sphingolipid activator protein Saposin B (SapB), which extracts sulfatide from the lysosomal membrane. frontiersin.orgresearchgate.net

The product of this desulfation reaction is galactosylceramide (GalCer). ucl.ac.ukresearchgate.net In the second step of the degradation cascade, GalCer is hydrolyzed by the enzyme galactosylceramidase (GALC), also known as galactocerebrosidase. researchgate.netontosight.ai This reaction cleaves the galactose moiety from the ceramide backbone, yielding ceramide and a free galactose molecule. ontosight.ai The resulting ceramide can then be further broken down or re-utilized in the salvage pathway for the synthesis of new sphingolipids. ucl.ac.ukresearchgate.net

Deficiencies in the enzymes responsible for this pathway lead to severe lysosomal storage diseases. A defect in ARSA causes an accumulation of sulfatide, resulting in metachromatic leukodystrophy (MLD), while a deficiency in GALC leads to the buildup of GalCer and its toxic derivative psychosine, causing Krabbe disease. medlink.compnas.org

Enzymes and Genetic Regulation of Sulfatide Metabolism

The metabolism of sulfatides is tightly controlled by a series of specific enzymes and regulatory networks that dictate the rate of synthesis, the specific molecular species produced, and the location of these activities within the cell.

The structure of the ceramide backbone is a critical determinant of the final properties of the sulfatide molecule. This backbone is assembled by the action of ceramide synthases (CerS). Mammals possess six distinct CerS enzymes (CerS1-CerS6), each exhibiting a preference for fatty acyl-CoAs of specific chain lengths. mdpi.comlibretexts.org CerS2 is particularly relevant for the synthesis of the most abundant sulfatides in myelin, as it shows high selectivity for very-long-chain fatty acyl-CoAs (VLCFAs), such as C22-C26. uniprot.orgoup.com The synthesis of this compound, which is more abundant in early development and in certain cell types like neurons and astrocytes, involves CerS enzymes that prefer shorter fatty acid chains. researchgate.netnih.gov The differential expression of CerS enzymes in various tissues and at different developmental stages allows for the production of a diverse range of sulfatide species with distinct biological functions. libretexts.org

Another key enzyme in the formation of the ceramide moiety of many myelin sulfatides is Fatty Acid 2-Hydroxylase (FA2H). nih.gov This enzyme catalyzes the hydroxylation of fatty acids at the C-2 position. uniprot.orgmdpi.com These 2-hydroxy fatty acids are then incorporated into ceramides, which serve as precursors for 2-hydroxy-galactosylceramide and, subsequently, 2-hydroxy-sulfatide. medlink.comnih.gov The presence of this 2-hydroxy group is crucial, as mutations in the FA2H gene lead to demyelinating disorders, underscoring the unique and non-redundant functions of 2-hydroxylated sphingolipids in maintaining myelin stability. libretexts.orgcapes.gov.br FA2H is considered a myelination-associated gene, with its expression increasing significantly during Schwann cell differentiation. nih.gov

Table 1: Key Enzymes in Ceramide Moiety Formation for Sulfatide Biosynthesis

| Enzyme | Gene | Function | Substrate Specificity (Primary) | Relevance to Sulfatide |

| Ceramide Synthase 2 (CerS2) | CERS2 | Catalyzes the N-acylation of a sphingoid base to form ceramide. | Very-long-chain fatty acyl-CoAs (C22-C27). uniprot.org | Regulates the abundance of myelin-specific sphingolipids, including sulfatide, affecting myelin architecture. uniprot.orgbiomolther.org |

| Fatty Acid 2-Hydroxylase (FA2H) | FA2H | Catalyzes the hydroxylation of fatty acids at the C-2 position. uniprot.orguniprot.org | Free fatty acids. uniprot.org | Produces 2-hydroxy fatty acids essential for the synthesis of 2-hydroxy-sulfatides, which are critical for myelin sheath integrity. nih.govmdpi.com |

The synthesis of the very-long-chain fatty acids (VLCFAs) that are characteristic of myelin sulfatides is dependent on a family of enzymes known as fatty acid elongases (ELOVL). ELOVL1 is the key elongase responsible for the synthesis of saturated and monounsaturated VLCFAs. biomolther.orgnih.gov It catalyzes the first, rate-limiting step in the elongation cycle, extending fatty acyl-CoAs with chain lengths from C18 up to C26. oup.comuniprot.org Specifically, ELOVL1 is crucial for producing the C24:0 and C24:1 acyl-CoAs that are subsequently used by CerS2 to form the ceramide precursors of the most common sulfatides in the adult nervous system. biomolther.orgjensenlab.org Genetic knockout of Elovl1 in mice results in a severe reduction of C24 sphingolipids, demonstrating its essential role in this pathway. biomolther.org Therefore, ELOVL1 activity is a critical upstream regulatory point in the biosynthesis of VLCFA-containing sulfatides.

The enzyme UDP-galactose:ceramide galactosyltransferase (CGT, encoded by the UGT8 gene) catalyzes the transfer of galactose to ceramide, forming GalCer, the direct precursor to sulfatide. researchgate.netresearchgate.net The expression of this enzyme is a key regulatory step and is highly coordinated with the process of myelination. nih.gov Studies have shown that CGT mRNA levels are significantly upregulated in oligodendrocytes and Schwann cells at the onset of myelination. nih.gov

The transcriptional regulation of the UGT8 gene is complex. Its promoter region is TATA-less but contains a high GC content and multiple binding sites for transcription factors, suggesting that its expression is controlled in a cell-type-specific manner by both positive and negative regulatory elements. chula.ac.th This allows for fine-tuned expression in response to developmental and metabolic signals that demand high levels of galactolipid synthesis. chula.ac.th However, regulation can also occur post-transcriptionally. For instance, one study on glioma cells found that while sulfatide levels increased dramatically in response to treatment with wild-type p53, there were no corresponding changes in the mRNA levels of genes involved in sulfatide metabolism, including UGT8. northwestern.edu This indicates that under certain conditions, sulfatide synthesis can be controlled by mechanisms other than gene transcription.

The biosynthesis and degradation of sulfatides are spatially segregated within distinct subcellular compartments, a principle that is fundamental to the regulation of sphingolipid metabolism as a whole. mdpi.comnih.govresearchgate.net This compartmentalization prevents futile cycles and allows for independent regulation of different metabolic branches.

The synthesis of the ceramide backbone via enzymes like CerS and FA2H occurs in the endoplasmic reticulum (ER). mdpi.comresearchgate.net The subsequent galactosylation of ceramide by CGT to form GalCer is also localized to the luminal side of the ER. researchgate.netresearchgate.netnih.govcellular-protein-chemistry.nl From the ER, GalCer is transported to the Golgi apparatus. frontiersin.orgwikipedia.org It is within the Golgi that the final step of sulfatide synthesis takes place: the transfer of a sulfate group from the donor molecule PAPS (3'-phosphoadenosine-5'-phosphosulfate) to GalCer, a reaction catalyzed by cerebroside sulfotransferase (CST). researchgate.netwikipedia.org

Conversely, as previously mentioned, the degradation of sulfatide occurs in the lysosomes. frontiersin.orgresearchgate.net This spatial separation of synthesis (ER and Golgi) from degradation (lysosomes) is crucial for maintaining cellular homeostasis and ensuring the proper flow of lipid intermediates through the metabolic network. mdpi.comresearchgate.net

Table 2: Subcellular Localization of Key Steps in Sulfatide Metabolism

| Metabolic Process | Key Enzyme(s) | Subcellular Location | Product(s) |

| Ceramide Synthesis | Ceramide Synthases (CerS), FA2H | Endoplasmic Reticulum (ER) mdpi.comresearchgate.net | Ceramide, 2-hydroxy-ceramide |

| Galactosylation | CGT (UGT8) | Endoplasmic Reticulum (ER) researchgate.netcellular-protein-chemistry.nl | Galactosylceramide (GalCer) |

| Sulfation | Cerebroside Sulfotransferase (CST) | Golgi Apparatus frontiersin.orgwikipedia.org | Sulfatide |

| Degradation | ARSA, GALC | Lysosomes frontiersin.orgresearchgate.net | Ceramide, Galactose, Sulfate |

Iii. Cellular and Molecular Functions of Sulfatides

Membrane Organization and Dynamics

C16 Sulfatide plays a crucial role in the architecture and fluidity of cellular membranes, especially within the specialized structure of the myelin sheath.

The myelin sheath, a specialized membrane that insulates nerve fibers, is exceptionally rich in lipids, and sulfatides (B1148509) are a key constituent of this lipidome. ucl.ac.uk They represent a significant portion of the galactolipids in myelin, which, along with cholesterol, are considered stabilizers of this unique membrane structure. ucl.ac.uk The fatty acid composition of sulfatides varies with development; shorter-chain isoforms like C16:0 are more prevalent before active myelination, while longer-chain fatty acids (C22-C24) increase as myelination progresses. ucl.ac.uk This developmental shift suggests distinct roles for different sulfatide isoforms in the maturation and function of oligodendrocytes and the myelin sheath itself. ucl.ac.uk

Table 1: Developmental Expression of Sulfatide Isoforms in Mammalian Brain

| Developmental Stage | Predominant Sulfatide Fatty Acid Chains | Implied Function |

|---|---|---|

| Pre-myelination | C16–C18 | Oligodendrocyte maturation |

This compound is known to associate with lipid rafts, which are dynamic, ordered microdomains within the cell membrane enriched in cholesterol and sphingolipids. nih.govnih.gov These rafts serve as platforms for concentrating and organizing signaling molecules and receptors. mdpi.commdpi.com The presence of sulfatide, along with other glycosphingolipids and cholesterol, is fundamental to the formation and stability of these microdomains. mdpi.com Quantitative analysis has shown that sulfatide species, including C16:0, are more abundant in raft membranes compared to non-raft regions. nih.gov This enrichment within lipid rafts suggests that this compound is integral to the specialized functions of these domains, such as signal transduction and protein sorting. mdpi.com

Within the ordered environment of lipid rafts, sulfatides are thought to influence the organization and lateral assembly of essential myelin proteins and ion channels. ucl.ac.ukresearchgate.net This organizational role is critical for the proper function and maintenance of the myelin sheath. researchgate.net By helping to create and maintain these specialized domains, sulfatides facilitate the correct positioning and interaction of proteins necessary for the structural integrity and signaling functions of myelin. ucl.ac.uk This includes ensuring the proper formation of axo-glial junctions at the nodes of Ranvier, which are crucial for rapid nerve impulse conduction. ucl.ac.ukresearchgate.net

A key interaction for sulfatide in myelinating cells is with the Myelin and Lymphocyte protein (MAL). nih.govwikipedia.org MAL is a hydrophobic, lipid raft-associated protein believed to be involved in the vesicular transport of lipids, including sulfatide, and other proteins to the myelin membrane. nih.govwikipedia.org The association between MAL and sulfatide is thought to be crucial for organizing and stabilizing glycosphingolipids within microdomains. nih.gov This stabilization helps to seal the myelin membrane, making it less permeable to small molecules, and promotes the regular, compact curvature of the myelin sheath. nih.gov This interaction underscores the cooperative role of specific proteins and lipids in building and maintaining the highly organized structure of myelin. wikipedia.orgwikiwand.com

Role in Lateral Assembly of Myelin Proteins and Ion Channels

Protein and Ligand Interactions

The strategic placement of this compound within the cell membrane, particularly in lipid rafts, positions it to interact with a variety of proteins and act as a ligand in crucial biological processes. These interactions are fundamental to its diverse cellular functions.

For instance, research has shown that sulfatides can directly bind to and modulate the activity of certain proteins. The negatively charged sulfate (B86663) group on the galactose ring of sulfatide often facilitates electrostatic interactions with basic amino acid residues, such as arginine and lysine, on partner proteins. nih.gov

One of the most well-documented interactions is with selectins, a family of cell adhesion molecules. Sulfatide acts as a ligand for both L-selectin and P-selectin, which are involved in processes like leukocyte trafficking and platelet aggregation. caymanchem.com This interaction is critical in the immune response and hemostasis.

Furthermore, C16:0 sulfatide has been identified as a bona fide ligand for the Toll-like receptor 4 (TLR4)–MD-2 complex, a key player in the innate immune system. pnas.org The binding of C16-sulfatide to the hydrophobic pocket of the MD-2 co-receptor can either activate or antagonize the receptor depending on the species (agonist in mice, antagonist in humans), demonstrating a direct role in modulating inflammatory responses. pnas.org The crystal structure of this complex reveals how C16-sulfatide molecules mimic the binding of bacterial lipopolysaccharide (LPS), providing a molecular basis for its immunomodulatory effects. pnas.orgfrontiersin.org

In the context of the nervous system, sulfatide has been identified as a novel myelin-associated inhibitor of axon outgrowth, potentially contributing to the failure of nerve regeneration after injury in the central nervous system. nih.gov This inhibitory function is likely mediated by its interaction with neuronal surface receptors.

Table 2: Summary of Key this compound Protein and Ligand Interactions

| Interacting Protein/Molecule | Biological Context | Functional Outcome of Interaction |

|---|---|---|

| Myelin and Lymphocyte Protein (MAL) | Myelination | Vesicular transport, organization of lipid microdomains, stabilization of myelin structure. nih.govwikipedia.org |

| P-selectin / L-selectin | Hemostasis / Immunity | Platelet adhesion and aggregation; leukocyte trafficking and inflammation. caymanchem.com |

| Toll-like receptor 4 (TLR4)–MD-2 complex | Innate Immunity | Modulation of inflammatory signaling (species-dependent agonism/antagonism). pnas.org |

| Neuronal Receptors (unspecified) | CNS Axon Growth | Inhibition of neurite outgrowth. nih.gov |

Involvement in Coagulation Factors (e.g., Fibrinogen, Von Willebrand Factor, Thrombospondin)

Intracellular Trafficking and Signaling

The synthesis of sulfatide begins in the endoplasmic reticulum and is completed in the Golgi apparatus. wikipedia.orgbiorxiv.org From there, it is transported to various cellular compartments, primarily the plasma membrane. The intracellular trafficking of sulfatide is crucial for its diverse functions. For instance, in kidney epithelial cells, Myelin and lymphocyte protein (MAL) forms complexes with sulfatides and is involved in their apical sorting and the stabilization of glycosphingolipid-enriched microdomains. wikipedia.orgnih.gov

Sulfatide's interactions at the cell surface can initiate intracellular signaling cascades. As mentioned earlier, its binding to ECM proteins and subsequent engagement of integrins can activate kinases like c-Src/Fyn. nih.gov Furthermore, the binding of L-selectin to sulfatide triggers signaling pathways that lead to the upregulation of CXCR4 expression. nih.gov In pancreatic β-cells, the C16:0 isoform of sulfatide has been shown to inhibit insulin (B600854) secretion by affecting the sensitivity of KATP channels to ATP. nih.gov More recently, it has been shown that sulfatide can inhibit signaling pathways like the NF-κB pathway and JNK phosphorylation. frontiersin.org These examples underscore the role of this compound not just as a structural component of membranes but also as an active participant in cellular communication and regulation.

Role in Protein Trafficking

Sulfatides, including the C16:0 isoform, are integral components of cellular membranes and are implicated in the complex process of protein trafficking. wikipedia.orgnih.gov Their involvement is particularly noted in the organization of lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction and protein sorting. nih.gov The unique physicochemical properties of different sulfatide isoforms, dictated by the length and saturation of their fatty acid chains, influence their interaction with membrane proteins and their role in vesicular transport. oup.comucl.ac.uk

In pancreatic islet cells, sulfatide is synthesized in the endoplasmic reticulum and Golgi apparatus and is found to follow the same intracellular routes as insulin. oup.comoup.comnih.gov This co-localization suggests a functional relationship, where sulfatide may act as a molecular chaperone, guiding proinsulin folding and facilitating its transport through the secretory pathway. rigshospitalet.dkmdpi.com Specifically, C16:0 sulfatide has been identified as a key player in the preservation of insulin crystals. wikipedia.orgplos.org The association of sulfatide with Myelin and Lymphocyte protein (MAL) is also thought to be important for the vesicular transport of sulfatide and other components to their final destination within the cell membrane. wikipedia.org

Intracellular Routing in Secretory Granules, Golgi Network, and Lysosomes (e.g., in Islet Cells)

Immunoelectron microscopy studies in rat pancreatic islet cells have revealed the specific intracellular localization of sulfatide, highlighting its journey through various key organelles involved in protein secretion and degradation. oup.comnih.govresearchgate.net Sulfatide is prominently found within the secretory granules , where mature insulin is stored before its release from β-cells. oup.comnih.govresearchgate.net This localization supports the hypothesis that sulfatide plays a direct role in the processing and storage of insulin. oup.comrigshospitalet.dk

The presence of sulfatide is also detected in the Golgi network , specifically the trans-Golgi network, which is a major sorting station for proteins and lipids destined for different cellular locations, including secretory granules and the plasma membrane. oup.comoup.comnih.gov The synthesis of sulfatide is completed in the Golgi, where a sulfate group is added to galactosylceramide. oup.comoup.com

Furthermore, sulfatide is found in lysosomes , the cellular compartments responsible for the degradation and recycling of macromolecules. oup.comnih.govresearchgate.net The main pathway for sulfatide synthesis in islet cells involves a recycling process with partial degradation in the lysosomes. nih.govresearchgate.net This trafficking pattern, mirroring that of insulin, suggests that sulfatide and insulin are functionally linked throughout their intracellular lifecycle, from synthesis and packaging to degradation. oup.comnih.gov

Potential Stimulation of Kinase Pathways (e.g., c-Src/Fyn Kinase)

Sulfatides are implicated in the activation of specific intracellular signaling cascades, including those mediated by the c-Src and Fyn kinases, which are non-receptor tyrosine kinases. wikipedia.orgwikiwand.comnih.gov This activation is often initiated by the interaction of sulfatide with extracellular matrix proteins, such as laminin (B1169045). wikipedia.orgwikiwand.com

The binding of sulfatide to laminin can trigger the activation of c-Src/Fyn kinases, which in turn initiates a signaling pathway that can lead to processes like the formation of the basement membrane. wikipedia.orgwikiwand.com In the context of the nervous system, this signaling pathway is thought to be involved in myelination. wikipedia.org The interaction between sulfatide and laminin can lead to the formation of a complex with other cell surface receptors, like integrins, which then activates Fyn kinase and focal adhesion kinase (FAK), promoting myelination. wikipedia.org While the direct stimulation of c-Src/Fyn by C16:0 sulfatide specifically is an area of ongoing research, the general role of sulfatides in activating these kinase pathways points to their importance in cell signaling and differentiation.

Impact on Immunomodulatory Enzyme Expression (e.g., Indoleamine 2,3-Dioxygenase 1 [IDO1] by C16:0 vs. C18:0/C24:1 Isoforms)

Different isoforms of sulfatide can exert distinct effects on the expression and activity of immunomodulatory enzymes, such as Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is a key enzyme in the kynurenine (B1673888) pathway, which plays a role in immune tolerance. sochob.cl

A study investigating the effects of various synthetic sulfatide isoforms on IDO1 in antigen-presenting cells revealed a structure-dependent modulation. nih.gov Specifically, C16:0 sulfatide was found to significantly reduce the basal expression and enzymatic activity of IDO1. nih.gov At a concentration of 0.01μM, C16:0 sulfatide decreased IDO1 expression by approximately 48% and its activity by 29%. nih.gov

In contrast, other sulfatide isoforms had the opposite effect. C18:0 and C24:1 sulfatides were shown to increase the expression and activity of IDO1. nih.gov For instance, at a 1μM concentration, C18:0 sulfatide increased IDO1 expression by 87% and activity by 61%, while C24:1 sulfatide led to a 50% increase in expression and a 48% increase in activity. nih.gov The C22:0 sulfatide isoform, however, showed no significant effect at the tested concentrations. nih.gov These findings underscore that the biological activity of sulfatides in immunomodulation is highly dependent on the length and saturation of their fatty acid chain. nih.gov

Table 2: Differential Effects of Sulfatide Isoforms on IDO1 Expression and Activity

| Sulfatide Isoform | Concentration | Change in IDO1 Expression | Change in IDO1 Activity (L-kynurenine levels) |

|---|---|---|---|

| C16:0 | 0.01μM | -48% ± 3% nih.gov | -29% ± 4% nih.gov |

| C18:0 | 1μM | +87% ± 7% nih.gov | +61% ± 8% nih.gov |

| C24:1 | 1μM | +50% ± 5% nih.gov | +48% ± 4% nih.gov |

| C22:0 | All tested | Ineffective nih.gov | Ineffective nih.gov |

Iv. Physiological Roles in Biological Systems in Vitro and Animal Model Studies

Nervous System Biology

Role in Oligodendrocyte Differentiation and Survival

C16 sulfatide, along with other short-chain sulfatides (B1148509), is intricately involved in the lifecycle of oligodendrocytes, the myelin-producing cells of the central nervous system (CNS). ucl.ac.uktottori-u.ac.jp Studies have shown that sulfatides are expressed early in the oligodendrocyte lineage, appearing in oligodendrocyte progenitor cells (OPCs). ucl.ac.ukresearchgate.net The levels of short-chain fatty acid sulfatide isoforms, including C16, are predominant before the onset of active myelination. ucl.ac.ukresearchgate.net

Interestingly, sulfatide is considered a negative regulator of oligodendrocyte terminal differentiation. ucl.ac.uknih.govwikipedia.org This suggests that while present in precursor cells, a decrease or modification of sulfatide signaling may be necessary for the final maturation of oligodendrocytes and the initiation of myelin wrapping. In vitro studies have demonstrated that the application of anti-sulfatide antibodies can block oligodendrocyte differentiation, indicating that these antibodies may mimic an endogenous ligand that activates this negative regulatory pathway. ucl.ac.ukresearchgate.net

Conversely, sulfatides, including the C16 isoform, have been shown to promote oligodendrocyte survival. ucl.ac.uknih.govresearchgate.net This dual role suggests a tightly controlled mechanism where sulfatides support the viability of the oligodendrocyte pool while modulating the timing of their terminal differentiation.

Table 1: this compound in Oligodendrocyte Development

| Developmental Stage | Role of this compound | Key Findings from In Vitro/Animal Models |

|---|---|---|

| Oligodendrocyte Progenitor Cells (OPCs) | Present and predominant short-chain isoform | Detected early in the oligodendrocyte lineage. ucl.ac.ukresearchgate.net |

| Oligodendrocyte Differentiation | Negative regulator | Anti-sulfatide antibodies block terminal differentiation in culture. ucl.ac.ukresearchgate.net Deficiency of sulfatide leads to an increase in oligodendrocyte differentiation. wikipedia.org |

Maintenance and Function of the Myelin Sheath

Sulfatides are a major component of the myelin sheath, constituting approximately 4% of total myelin lipids. nih.gov Their presence is crucial for the structural integrity and long-term maintenance of this multilayered insulating structure. ucl.ac.uknih.govresearchgate.netresearchgate.net Animal models deficient in cerebroside sulfotransferase (CST), the enzyme responsible for sulfatide synthesis, exhibit myelin abnormalities, including uncompacted myelin and vacuolar degeneration, particularly in later life. nih.govacs.org

While initial myelin formation can proceed in the absence of sulfatides, its long-term stability is compromised. acs.org This indicates that sulfatides are more critical for myelin maintenance than for its initial assembly. The specific fatty acid composition of sulfatides may also influence myelin stability. ucl.ac.uknih.gov For instance, sulfatides with hydroxylated fatty acids are more prevalent in gray matter, suggesting a role in the stability of myelin in that region. ucl.ac.uknih.gov

Formation and Maintenance of Axo-Glial Junctions at the Paranode

One of the most critical functions of sulfatide is its role in the formation and stabilization of the paranodal axo-glial junctions. ucl.ac.uknih.govresearchgate.netoup.com These specialized junctions are located at the paranodes, the regions flanking the nodes of Ranvier, and are essential for the proper saltatory conduction of nerve impulses. oup.comnih.gov

In these junctions, the myelin loops make intimate contact with the axonal membrane (axolemma). oup.comnih.gov Sulfatide, present on the oligodendrocyte membrane, is thought to interact with proteins on the axonal membrane to form a stable adhesive complex. wikipedia.orgoup.com Studies on CST-deficient mice have shown that the absence of sulfatide leads to severe disorganization of the paranodal junctions. oup.comnih.gov Key proteins, such as neurofascin 155 on the myelin side and Caspr/contactin on the axonal side, fail to cluster correctly at the paranode in the absence of sulfatide. wikipedia.orgoup.com This disruption leads to improper localization of ion channels, with voltage-gated sodium channels spreading from the node and potassium channels mislocalizing from the juxtaparanode. nih.govnih.gov

Regulation of Oligodendrocyte Terminal Differentiation and Myelin Formation

As mentioned previously, sulfatides, including the C16 isoform, act as negative regulators of the terminal differentiation of oligodendrocytes. ucl.ac.uknih.govwikipedia.org Research indicates that sulfatide upregulation occurs just before the myelin sheath is wrapped around the axon. ucl.ac.ukresearchgate.net In mice lacking CST, and therefore sulfatide, there is an observed two- to threefold increase in oligodendrocyte differentiation, providing strong evidence for its inhibitory role. wikipedia.org

The transition in the fatty acid composition of sulfatides during development is also significant for the regulation of myelination. ucl.ac.uktottori-u.ac.jp Early in development, during the pro-oligodendroblast stage, short-chain sulfatides like C16 and C18 are predominant. tottori-u.ac.jpnih.gov As oligodendrocytes mature and active myelination begins, there is a shift towards the synthesis of very-long-chain fatty acid (VLCFA) sulfatides (C22-C24). ucl.ac.ukresearchgate.net This suggests that different sulfatide isoforms may have distinct roles, with short-chain species like C16 being more involved in the early stages of oligodendrocyte development and the regulation of differentiation timing, while VLCFA species are more critical for the structure of mature myelin. ucl.ac.ukfrontiersin.org

Table 2: Fatty Acid Composition of Sulfatides During Oligodendrocyte Development

| Developmental Stage | Predominant Sulfatide Fatty Acid Chain Length | Implied Function |

|---|---|---|

| Pro-oligodendroblast / Pre-myelination | Short-chain (C16, C18) tottori-u.ac.jpnih.gov | Regulation of oligodendrocyte maturation and timing of differentiation. ucl.ac.uktottori-u.ac.jp |

Contribution to Axonal Caliber and Circularity

The influence of myelin lipids extends to the morphology of the axons they ensheath. While sulfatide may not be essential for the initial determination of axonal caliber, it plays a significant role in its long-term maintenance. acs.org In aged mice lacking sulfatide, significant alterations in axonal caliber and circularity are observed. acs.org This suggests that the proper interaction between the myelin sheath, mediated by sulfatides, and the axon is necessary to maintain the structural integrity of the axon over time.

Presence and Potential Functions in Neurons and Astrocytes

While sulfatides are most famously known for their high concentration in the myelin sheath, they are also present in other neural cell types, including neurons and astrocytes. wikipedia.orgucl.ac.uk However, the isoform composition in these cells differs significantly from that of myelin. Neurons and astrocytes are predominantly enriched with sulfatide species containing short-chain fatty acids, such as C16:0 and C18:0. researchgate.netfrontiersin.org This is in stark contrast to myelin, which is dominated by very-long-chain fatty acid (VLCFA) sulfatides like C24:0 and C24:1. researchgate.netnih.gov

The differential distribution of sulfatide isoforms suggests distinct functional roles within the central nervous system. In neurons and astrocytes, sulfatides are implicated in a variety of biological processes including neural plasticity, memory, and cell adhesion. wikipedia.org They are considered crucial for maintaining proper glial-axon interactions. wikipedia.org Small quantities of sulfatide found in these cells are indicative of their importance at the glial-axon junctions. wikipedia.org Cultured astrocytes have been shown to synthesize small amounts of sulfatide. nih.gov An alternative mechanism for their presence is the potential for import into neurons through apoE receptor-mediated endocytosis of sulfatide-containing apolipoprotein E (apoE) proteins. nih.gov Studies in rodent models have confirmed that sulfatide in astrocytes and neurons is dominated by shorter alkyl chains (C16–C18). ucl.ac.uk This specific composition in non-myelinating cells points towards specialized functions separate from their structural role in myelin.

Table 1: Predominant Sulfatide Isoforms in Neural Cells

| Cell Type | Predominant Sulfatide Fatty Acid Chains | Primary Function |

|---|---|---|

| Neurons | Short-chain (e.g., C16:0, C18:0) | Glial-axon interactions, neural plasticity |

| Astrocytes | Short-chain (e.g., C16:0, C18:0) | Glial-axon interactions, synthesis |

| Oligodendrocytes (Myelin) | Very-long-chain (e.g., C24:0, C24:1) | Myelin sheath structure and maintenance |

Endocrine System: Pancreatic Beta Cell Function

In the endocrine system, specifically within the pancreatic islets of Langerhans, sulfatides play a critical role in beta cell function. nih.gov A key characteristic of pancreatic sulfatide is the prevalence of the C16:0 isoform. diabetesjournals.orgresearchgate.net Unlike neural tissue where long-chain (e.g., C24:0) and hydroxylated fatty acid isoforms of sulfatide are dominant, pancreatic beta cells show a high abundance of saturated, short-chain sulfatides, particularly C16:0. diabetesjournals.orgoup.comnih.gov Mass spectrometry analyses have revealed that C16:0 can constitute a very high proportion, sometimes up to 50%, of the total sulfatide content in islet cells. oup.com This specific isoform is found predominantly in the secretory granules and on the surface membrane of beta cells. nih.gov Studies on rat βTC3 cells, a common model for beta cells, confirmed that C16:0 is the dominant sulfatide isoform, while it is not detected in αTC1-9 alpha cells. diabetesjournals.orgnih.gov This selective expression underscores its specialized role in beta cell physiology. nih.gov In contrast, animal models of type II diabetes, such as the ob/ob and db/db mice, exhibit a selective deficiency in the C16:0 sulfatide isoform in their pancreas, while non-diabetic mice and humans express both C16:0 and C24:0 isoforms. nih.govnih.govtandfonline.com

Within the acidic environment (pH ~5.5) of insulin (B600854) secretory granules, C16:0 sulfatide is crucial for the proper storage of insulin. tandfonline.comimrpress.com Research has demonstrated that the C16:0 isoform of sulfatide dramatically improves the preservation of insulin crystals. nih.govtandfonline.com This effect is highly specific, as the C24:0 isoform has almost no impact on crystal preservation. nih.govnih.gov Sulfatide binds to insulin crystals, stabilizing their structure within the granules. tandfonline.com

Furthermore, during the process of exocytosis, as the contents of the secretory granule are exposed to the neutral pH (~7.4) of the extracellular space, sulfatide facilitates the rapid monomerization of insulin hexamers. nih.govtandfonline.comimrpress.com This dissociation into monomers is essential for insulin to become biologically active and bind to its receptors on target cells. Thus, C16:0 sulfatide plays a dual role: stabilizing insulin for storage and facilitating its activation upon release. nih.govmdpi.com

Beyond its role in insulin storage and release, C16:0 sulfatide functions as a molecular chaperone for proinsulin, the precursor to insulin. wikipedia.orgnih.gov It is one of the first non-protein chaperones to be described. nih.govplos.org Sulfatide is synthesized in the Golgi apparatus and packaged into secretory granules along with insulin. tandfonline.com Within the secretory pathway, it promotes the correct folding and oxidation of the proinsulin molecule. tandfonline.complos.org This chaperone-like activity is vital for ensuring that mature, functional insulin is produced and stored correctly within the beta cells. imrpress.commdpi.com

Paradoxically, while being essential for insulin processing, C16:0 sulfatide also acts as a negative regulator of glucose-stimulated insulin secretion (GSIS). tandfonline.comfrontiersin.org This inhibitory effect is mediated through its interaction with ATP-sensitive potassium (KATP) channels in the beta cell membrane. diabetesjournals.org C16:0 sulfatide specifically reduces the sensitivity of the KATP channels to inhibition by ATP. diabetesjournals.orgnih.govresearchgate.net

In the presence of high glucose, beta cell metabolism increases the intracellular ATP/ADP ratio, which normally closes KATP channels, leading to membrane depolarization, calcium influx, and insulin exocytosis. frontiersin.org By making the KATP channels less sensitive to ATP, C16:0 sulfatide promotes a state where the channels remain open even at intermediate glucose concentrations. diabetesjournals.orgnih.gov This increased KATP channel activity counteracts glucose-induced membrane depolarization, reduces electrical activity, and ultimately inhibits insulin secretion. diabetesjournals.orgnih.gov This specific action is not observed with the C24:0 sulfatide isoform. nih.govdiabetesjournals.org This regulatory role may be important for mediating alternating periods of rest in beta cells, which is crucial for maintaining long-term function and preventing exhaustion. frontiersin.orgresearchgate.net

Table 2: Effects of C16:0 Sulfatide on Pancreatic Beta Cell Function

| Function | Mechanism of Action | Isoform Specificity | Reference |

|---|---|---|---|

| Insulin Crystal Preservation | Stabilizes insulin crystals at acidic pH within secretory granules. | Specific to C16:0; C24:0 has little to no effect. | nih.govnih.govtandfonline.com |

| Insulin Monomerization | Facilitates dissociation of insulin hexamers into active monomers at neutral pH during secretion. | Attributed to sulfatide, particularly C16:0. | nih.govtandfonline.comimrpress.com |

| Proinsulin Folding | Acts as a non-protein molecular chaperone to ensure proper folding of proinsulin. | Associated with C16:0 sulfatide. | nih.govmdpi.complos.org |

| Inhibition of GSIS | Reduces the sensitivity of KATP channels to ATP, keeping them open and hyperpolarizing the cell. | Specific to C16:0; not observed with C24:0. | nih.govdiabetesjournals.orgnih.gov |

Chaperone Activity for Proinsulin Folding (C16:0 Sulfatide)

Immune System Modulation

C16:0 sulfatide also exhibits significant immunomodulatory properties. It has been shown to possess anti-inflammatory capabilities by inhibiting the production of several pro-inflammatory cytokines and chemokines, including IL-1, IL-6, TNF-α, MIP-1α, and IL-8. nih.gov This suggests a role in dampening inflammatory responses.

More recent research has identified sulfatides as endogenous ligands for the Toll-like receptor 4 (TLR4)–myeloid differentiation factor-2 (MD-2) complex, a key receptor in the innate immune system that recognizes bacterial lipopolysaccharide (LPS). pnas.orgpnas.org The interaction is complex and shows species-specific differences. In mouse models, short-chain sulfatides, including C16:0, act as agonists of the TLR4-MD-2 complex, triggering inflammatory signaling pathways. pnas.orgpnas.org Conversely, in human cells, these same sulfatides act as antagonists, inhibiting LPS-induced inflammation. pnas.orgpnas.org The crystal structure of the mouse TLR4–MD-2 complex bound to C16-sulfatide confirmed a direct interaction, where three sulfatide molecules occupy the hydrophobic pocket of MD-2, inducing a receptor conformation similar to that caused by LPS. pnas.orgpnas.org These findings suggest that C16:0 sulfatide can directly modulate innate immune responses, potentially contributing to the regulation of sterile inflammation. pnas.org

Activation of Natural Killer T (NKT) Cells (Type I and Type II)

Sulfatides, including the C16:0 isoform, are recognized as lipid antigens by CD1d-restricted Natural Killer T (NKT) cells. ucl.ac.uknih.gov This interaction is critical for the activation of Type II NKT cells. ucl.ac.uknih.govresearchgate.netresearchgate.netresearchgate.netnih.gov Studies have shown that sulfatide-reactive Type II NKT cells can regulate the function of other immune cells, including Type I NKT cells, by modulating the activity of dendritic cells. nih.gov This regulatory function has been implicated in the prevention of autoimmune diseases. ucl.ac.uknih.gov While both C16:0 and C24:0 isoforms of sulfatide are found in the pancreas, they exhibit different efficiencies in stimulating NKT cells and protecting against type 1 diabetes in animal models. nih.govnih.gov Specifically, both isoforms are unable to activate and expand Type I iNKT cells. nih.govnih.gov The activation of Type II NKT cells by sulfatide is a key mechanism in its immunoregulatory effects. ucl.ac.uknih.govresearchgate.netresearchgate.netresearchgate.netnih.gov

Regulation of Autoimmunity in Animal Models (e.g., EAE, Diabetes)

The immunomodulatory properties of this compound have been demonstrated in animal models of autoimmune diseases such as Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis, and type 1 diabetes. Administration of sulfatide has been shown to inhibit the development of EAE and reduce the incidence of diabetes in non-obese diabetic (NOD) mice. ucl.ac.ukresearchgate.netnih.gov In NOD mice, treatment with sulfatide, particularly the C24:0 isoform, delayed the onset of type 1 diabetes in a CD1d-dependent manner. nih.govresearchgate.netnih.gov This protective effect is associated with the modulation of diabetogenic T cell responses. nih.govnih.gov The C16:0 isoform, however, did not show a significant protective effect against diabetes in these models. nih.govaai.org The regulatory role of sulfatide in these autoimmune models is attributed to its ability to activate Type II NKT cells and modulate the subsequent immune response. ucl.ac.uknih.govresearchgate.net

Anti-Inflammatory Properties and Cytokine/Chemokine Modulation

This compound exhibits notable anti-inflammatory properties by modulating the production of various cytokines and chemokines. The C16:0 isoform of sulfatide has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1), IL-6, and Tumor Necrosis Factor-alpha (TNF-α). nih.gov It also suppresses the secretion of chemokines like Macrophage Inflammatory Protein-1alpha (MIP-1α) and IL-8. nih.gov Furthermore, this compound can reduce the pro-apoptotic effects of IL-1β and TNF-α. wikipedia.org In contrast, studies have shown that the longer chain C24:0 sulfatide is more effective at inducing the secretion of the anti-inflammatory cytokine IL-10. nih.govresearchgate.netnih.gov The differential effects of sulfatide isoforms on cytokine production highlight the complexity of their immunomodulatory functions.

Table 1: Modulation of Cytokines and Chemokines by this compound

| Cytokine/Chemokine | Effect of this compound | Reference |

| IL-1 | Inhibition | nih.gov |

| IL-6 | Inhibition | nih.gov |

| TNF-α | Inhibition | nih.govwikipedia.org |

| MIP-1α | Inhibition | nih.gov |

| IL-8 | Inhibition | nih.gov |

| IL-10 | No significant stimulation | nih.gov |

Role in Leukocyte Trafficking and Homing

Sulfatide plays a role in the migration and homing of leukocytes. nih.gov It acts as a ligand for L-selectin and P-selectin, which are adhesion molecules involved in the initial capture and rolling of leukocytes along the endothelial lining of blood vessels. nih.govwikipedia.orgindexcopernicus.com The binding of L-selectin on leukocytes to sulfatide expressed on endothelial cells can trigger the upregulation of the chemokine receptor CXCR4 on CD4+ T cells. nih.gov This interaction facilitates the directed migration of leukocytes to sites of inflammation. nih.gov This process is a critical step in the immune response, allowing immune cells to reach tissues where they are needed.

Impact on Macrophage Function and Secretion of Regulatory Factors

This compound can influence macrophage function and the secretion of regulatory factors. The binding of sulfatide to scavenger receptors on macrophages enhances the uptake of sulfatide-coated apoptotic cells. nih.gov This process leads to increased production of Transforming Growth Factor-beta1 (TGF-β1) and IL-6, as well as enhanced expression of P-selectin by macrophages. nih.gov In some contexts, a derivative of C16 has been shown to promote the reprogramming of macrophages from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2-like phenotype. nih.gov This shift is associated with a decrease in the expression of M1-related factors and an increase in M2-related factors. nih.gov

Table 2: Impact of this compound on Macrophage Function

| Macrophage Function/Secreted Factor | Effect of this compound | Reference |

| Uptake of apoptotic cells | Enhanced | nih.gov |

| TGF-β1 generation | Enhanced | nih.gov |

| IL-6 secretion | Enhanced | nih.gov |

| P-selectin expression | Enhanced | nih.gov |

| Macrophage reprogramming (M1 to M2) | Promoted (by a C16 derivative) | nih.gov |

Renal Physiology

In the kidney, this compound is involved in specific physiological processes, particularly related to immune cell infiltration.

Role in Monocyte Infiltration into Kidney Interstitium via L-selectin Interaction

Sulfatide is a major ligand for L-selectin in the kidney. nih.govwikipedia.orgoup.com The interaction between L-selectin on monocytes and sulfatide expressed in the kidney plays an essential role in the infiltration of monocytes into the kidney interstitium. nih.govwikipedia.orgoup.com Studies using animal models have shown that exogenously administered sulfatide can inhibit monocyte infiltration. nih.govoup.com Furthermore, mice deficient in the enzyme responsible for sulfatide synthesis exhibit reduced monocyte/macrophage infiltration into the kidney interstitium, similar to what is observed in L-selectin-deficient mice. oup.com This evidence underscores the critical role of the L-selectin-sulfatide interaction in mediating monocyte trafficking into the kidney. nih.govoup.com

Involvement in Ammonium (B1175870) Excretion in Renal Epithelial Cells

Studies utilizing animal models have provided substantial insight into this role. In mice genetically engineered to be deficient in renal sulfatide synthesis, a notable decrease in urinary pH accompanied by lower ammonium (NH₄⁺) excretion was observed. nih.govnih.gov When subjected to an acid-load diet, these sulfatide-deficient mice displayed impaired ammonuria and a reduced accumulation of ammonium in the renal papilla, leading to chronic hyperchloremic metabolic acidosis. nih.gov The kidney's ability to excrete excess protons is fundamentally linked to its capacity to excrete ammonium, a process that accounts for the majority of net acid excretion during metabolic acidosis. nih.gov

The mechanism appears to involve sulfatides acting as negatively charged counterions that facilitate the retention of interstitial ammonium in the papilla. nih.gov This retention is critical for establishing the interstitium-to-lumen NH₃ gradient that drives ammonium secretion into the urine by the collecting duct epithelia. nih.gov While transepithelial NH₃ transport in the collecting ducts and the expression of ammoniagenic enzymes were unaffected in mutant mice, the inability to trap ammonium in the interstitium was a key defect. nih.gov This points to a seminal role for sulfatides in the kidney's adaptation to chronic metabolic acidosis by maintaining the high papillary ammonium concentration necessary for efficient acid elimination. nih.gov

Table 1: Research Findings on Sulfatide Involvement in Renal Ammonium Excretion

| Finding | Model System | Reference |

| Sulfatide deficiency leads to lower urinary pH and reduced ammonium excretion. | Renal sulfatide-deficient mice | nih.gov |

| Under acid-load conditions, sulfatide-deficient mice show impaired ammonuria and metabolic acidosis. | Renal sulfatide-deficient mice | nih.gov |

| Sulfatides are proposed to act as counterions for interstitial ammonium, aiding its retention. | Mechanistic hypothesis from mouse models | nih.gov |

| Sulfatides are highly expressed in the distal nephron segments and medulla of the kidney. | General knowledge | nih.gov |

| Vacuolar H⁺-ATPase (V-ATPase)-positive vesicles accumulate in intercalated cells of sulfatide-deficient kidneys. | Cst-deficient mice | researchgate.net |

Other Physiological Contexts

The role of sulfatides in hemostasis and thrombosis is complex, with studies revealing both anticoagulant and pro-thrombotic activities. wikipedia.orgnih.gov This dual functionality highlights the molecule's multifaceted interactions within the coagulation cascade.

On one hand, sulfatide exhibits anticoagulant properties by binding to fibrinogen, which can prevent its conversion to fibrin, a critical step in clot formation. wikipedia.org On the other hand, sulfatide contributes to blood coagulation and thrombosis through several mechanisms. It is believed to participate in thrombosis through its interaction with coagulation factor XII. wikipedia.org Furthermore, sulfatide's binding to annexin (B1180172) V has been shown to accelerate coagulation. wikipedia.org

A primary mechanism for its pro-thrombotic role involves its function as a ligand for P-selectin, an adhesion molecule expressed on the surface of activated platelets. caymanchem.comwikipedia.orgnih.gov The interaction between sulfatide on one platelet and P-selectin on another is crucial for stable platelet adhesion and aggregation. caymanchem.comwikipedia.orgcaymanchem.com Studies have shown that platelets expressing sulfatides adhere to P-selectin and, conversely, P-selectin-expressing cells adhere to sulfatides. nih.gov This interaction helps to stabilize platelet aggregates, a process that can be reversed by anti-P-selectin antibodies or sulfatide antagonists, confirming the necessity of this binding for the formation of stable clots. nih.gov This sulfatide-P-selectin interaction represents a significant mechanism in platelet aggregation that is vital for both normal hemostasis and pathological thrombosis. caymanchem.comnih.gov

Table 2: Dual Roles of Sulfatide in Hemostasis and Thrombosis

| Activity | Mechanism of Action | Reference |

| Anticoagulant | Binds to fibrinogen, inhibiting its conversion to fibrin. | wikipedia.org |

| Pro-thrombotic | Participates with coagulation factor XII. | wikipedia.org |

| Binds to annexin V, accelerating coagulation. | wikipedia.org | |

| Acts as a ligand for P-selectin, promoting stable platelet adhesion/aggregation. | caymanchem.comwikipedia.orgnih.gov |

Sulfatides, present on the extracellular leaflet of the plasma membrane of many cell types, serve as recognition sites and binding partners for a variety of pathogens, implicating them in the initial stages of infection. researchgate.netwikipedia.orgresearchgate.net Various viruses and bacteria exploit surface sulfatides to facilitate entry into host cells. wikipedia.org Pathogens identified as interacting with sulfatides include Human Immunodeficiency Virus (HIV-1), Influenza A virus, Helicobacter pylori, and malaria sporozoites. caymanchem.comwikipedia.orgcaymanchem.com

Recent research has illuminated a more direct role for the this compound isoform in the innate immune response. pnas.org this compound has been identified as an endogenous ligand for the Toll-like receptor 4 (TLR4)–MD-2 complex. pnas.org This receptor complex is famously known for recognizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, and initiating a powerful inflammatory response. pnas.orgnih.gov

In vitro studies using mouse peritoneal macrophages demonstrated that this compound could strongly induce the production of Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine, with an efficacy similar to that of LPS. pnas.org Crystal structure analysis revealed that this compound molecules can bind within the hydrophobic pocket of the MD-2 protein, inducing a dimeric, active conformation of the TLR4-MD-2 receptor complex, partially mimicking the action of bacterial lipid A (the active component of LPS). pnas.org These findings suggest that this compound may act as a damage-associated molecular pattern (DAMP), mediating sterile inflammation or modulating the host's response to bacterial infections by interacting with a key pattern recognition receptor of the innate immune system. pnas.org

Table 3: this compound in Host-Pathogen Interactions

| Interaction | Pathogen/Host System | Finding/Implication | Reference |

| Ligand for Pathogen Binding | Influenza A Virus, HIV-1, Helicobacter pylori, Malaria Sporozoites | Sulfatide on host cell surfaces acts as a receptor, facilitating pathogen attachment and infection. | caymanchem.comwikipedia.orgcaymanchem.com |

| Endogenous Ligand for Innate Immune Receptor | Toll-like receptor 4 (TLR4)–MD-2 complex | This compound binds to the TLR4–MD-2 complex, inducing a conformational change that activates the receptor. | pnas.org |

| Induction of Inflammatory Response | Mouse Peritoneal Macrophages | This compound stimulates the secretion of the pro-inflammatory cytokine TNF-α. | pnas.org |

| Modulation of Immune Response | Human Monocytic (THP-1) Cells | This compound can inhibit TNF-α secretion when cells are co-stimulated with bacterial lipid A. | pnas.org |

V. Pathophysiological Mechanisms and Experimental Models

Diabetes Mellitus Models

Type 1 Diabetes (T1D) Research: Immunomodulatory Roles of C24:0 Sulfatide in NOD Mice

In the context of Type 1 Diabetes (T1D), research using non-obese diabetic (NOD) mice has highlighted the immunomodulatory properties of specific sulfatide isoforms. The long-chain C24:0 sulfatide, in particular, has been shown to play a protective role against the autoimmune destruction of pancreatic beta cells. imrpress.comresearchgate.net

Studies have demonstrated that treating NOD mice with C24:0 sulfatide can delay the onset and reduce the incidence of T1D. researchgate.netnih.gov This protective effect is dependent on CD1d, a molecule involved in presenting lipid antigens to natural killer T (NKT) cells. researchgate.netnih.gov The administration of C24:0 sulfatide, but not the shorter C16:0 isoform, was effective in mediating the transfer of this protective effect. researchgate.netresearchgate.net The mechanism appears to involve the stimulation of type II NKT cells, leading to an increased secretion of the anti-inflammatory cytokine IL-10 and a suppression of the diabetogenic T cell response. researchgate.netnih.gov While both C16:0 and C24:0 sulfatide isoforms are present in pancreatic beta cells, it is the C24:0 isoform that is primarily associated with suppressing the autoimmune attack that characterizes T1D. imrpress.comresearchgate.netresearchgate.net These findings suggest the potential therapeutic use of C24:0 sulfatide to delay or prevent T1D. researchgate.netnih.gov

Type 2 Diabetes (T2D) Research: Deficiency of C16:0 Sulfatide Isoform in Animal Models (e.g., ob/ob and db/db mice) and Insulin (B600854) Resistance Mechanisms

In contrast to T1D, research in animal models of Type 2 Diabetes (T2D), such as the genetically obese ob/ob and diabetic db/db mice, has revealed a specific deficiency in the C16:0 sulfatide isoform. imrpress.comtandfonline.comnih.govresearchgate.net This selective depletion of C16:0 sulfatide, while the C24:0 isoform remains unaffected, points to a distinct role for this shorter-chain sulfatide in the context of T2D and insulin resistance. imrpress.comnih.govresearchgate.net

The C16:0 sulfatide isoform is thought to be crucial for the proper processing and storage of insulin within pancreatic beta cells. imrpress.comnih.govresearchgate.net In vitro experiments have shown that C16:0 sulfatide is involved in preserving the crystalline structure of insulin. nih.gov The lack of this specific isoform in the pancreas of T2D animal models is hypothesized to be a contributing factor to the development of the disease. nih.gov While the precise mechanisms are still under investigation, the altered sulfatide expression in these models suggests a potential genetic component contributing to T2D susceptibility. nih.gov

Cancer Research

Recent studies have indicated that sulfatides (B1148509), including the C16:0 isoform, may play a role in cancer. Elevated levels of various sulfatide species have been identified in several types of cancer. For example, in ovarian cancer, increased levels of sulfatides, including the d18:1/C16:0 species, have been detected, suggesting their potential as biomarkers. caymanchem.com

Elevated Sulfatide Expression in Experimental Carcinoma Cell Lines and Animal Models (e.g., Pancreatic Cancer, Colorectal Cancer Peritoneal Metastases)

Enhanced expression of sulfatides, a class of sulfoglycolipids, is a notable feature in various mammalian malignancies and carcinoma cell lines. ucl.ac.uk Research increasingly points to this upregulation as a significant factor in tumor progression, with specific isoforms of sulfatide potentially serving as cancer biomarkers. ucl.ac.uk Experimental models of pancreatic cancer and colorectal cancer peritoneal metastases (CRCPM) have been instrumental in elucidating this phenomenon.

In the context of pancreatic cancer, studies have identified enhanced sulfatide metabolism as an early event in the development of pancreatic ductal adenocarcinoma (PDAC) from precursor lesions like intraductal papillary mucinous neoplasms (IPMN). biorxiv.orgresearchgate.net Using advanced techniques such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) imaging, researchers have observed that long-chain hydroxylated sulfatides are selectively enriched in the neoplastic epithelium of patient-resected IPMN tissues. biorxiv.orgnih.gov This finding was corroborated in a genetically engineered mouse model of IPMN (Kras;Gnas), confirming that enhanced sulfatide biosynthesis is a feature that persists from pre-cancerous lesions through to invasive cancer. biorxiv.orgnih.gov Further analysis of IPMN-derived murine PDAC cell lines confirmed the presence of sulfatides. biorxiv.org The inhibition of sulfatide metabolism in these models led to decreased cell viability and slowed tumor development, highlighting sulfatide biosynthesis as a potential therapeutic target. biorxiv.orgnih.gov

Recent investigations into colorectal cancer peritoneal metastases (CRCPM) have provided compelling evidence for the specific accumulation of sulfatides within tumor regions. A 2024 study using MALDI-imaging on patient-derived tumor organoids (PDOs) and clinical samples of CRCPM revealed that sulfatides are a predominant lipid signature unique to areas containing tumor cells. researchgate.netnih.govnih.gov This distinct localization, absent from the surrounding stromal compartments, suggests that the metabolic programming of cancer cells is altered to promote sulfatide accumulation, which may in turn drive tumor growth and aggressiveness. researchgate.netnih.govnih.gov The use of PDOs, which closely mimic the characteristics of the primary tumor, provides a clinically relevant platform for studying these lipid alterations. turkishjcrd.com

Table 1: Sulfatide Expression in Experimental Cancer Models

Role in Cell Adhesion and Apoptosis in Cancer Progression Models

The accumulation of sulfatides on the surface of cancer cells is not a passive phenomenon; these molecules actively participate in key processes that drive cancer progression, notably cell adhesion and the regulation of apoptosis.